molecular formula C11H16N4 B12588023 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- CAS No. 646056-50-0

2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-

Cat. No.: B12588023
CAS No.: 646056-50-0
M. Wt: 204.27 g/mol
InChI Key: NBFVYQVBMPUGPE-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[44]nonane, 2-pyrazinyl- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The 2,7-Diazaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- typically involves the reaction of pyrazine derivatives with diazaspiro compounds. One common method includes the use of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a starting material . The reaction conditions often require the presence of a base and a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- are typically carried out under controlled conditions to ensure selectivity and yield. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used. Temperature control is crucial, with reactions often conducted at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazaspiro[3.5]nonane: This compound shares a similar spiro structure but with a different ring size.

    Diazabicyclo[4.3.0]nonane: Another related compound with a bicyclic structure.

Uniqueness

2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- is unique due to its specific spiro structure and the presence of the pyrazinyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

646056-50-0

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-pyrazin-2-yl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-3-13-8-11(1)2-6-15(9-11)10-7-12-4-5-14-10/h4-5,7,13H,1-3,6,8-9H2

InChI Key

NBFVYQVBMPUGPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=NC=CN=C3

Origin of Product

United States

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